alpha2beta1 Integrin Ligand Peptide (TFA)
Description
Research Context of Integrin Ligands and Extracellular Matrix Interactions
Integrins are a family of transmembrane receptors that facilitate the dynamic interplay between a cell and its environment. cellgs.com These heterodimeric proteins, composed of α and β subunits, act as mechanical and signaling bridges between the internal cytoskeleton and the external ECM. biosciencetechnology.com The ECM, a complex network of proteins like collagen, fibronectin, and laminin, provides structural support to tissues and presents signaling cues that influence cell behavior, including adhesion, migration, proliferation, and differentiation. cellgs.comomizzur.com
Integrin-ligand binding is a highly specific process that triggers intracellular signaling cascades, making it a focal point of research in tissue engineering, cancer biology, and developmental biology. cellgs.combiosciencetechnology.com Scientists utilize synthetic ligands, such as specific peptides, to dissect these complex interactions. These peptides can selectively activate or inhibit certain integrins, allowing researchers to probe their precise functions. mdpi.com
The trifluoroacetate (B77799) (TFA) associated with the peptide is a counterion that remains from the process of solid-phase peptide synthesis and purification. biosciencetechnology.comgenscript.com While often present in commercially available synthetic peptides for research, its potential to influence experimental outcomes is a recognized consideration in the scientific community. biosciencetechnology.comnih.gov
Overview of α2β1 Integrin's Role in Cellular Homeostasis and Pathophysiology
The α2β1 integrin, also known as VLA-2 or CD49b/CD29, is a major receptor for collagens and laminins. novoprolabs.com It is expressed on a variety of cell types, including platelets, endothelial cells, fibroblasts, and epithelial cells, and plays a significant role in maintaining tissue integrity and function.
In cellular homeostasis, α2β1 integrin is essential for:
Cell Adhesion and Migration: By binding to collagen, α2β1 integrin provides the necessary traction for cells to adhere to the ECM and migrate during processes like wound healing and tissue development. cellgs.com
Platelet Function: On platelets, α2β1 integrin mediates adhesion to exposed collagen at sites of vascular injury, a critical step in thrombus formation. researchgate.net
Tissue Morphogenesis: It is involved in the organization of the ECM and the structural development of tissues.
In pathophysiology, the dysregulation of α2β1 integrin is implicated in:
Cancer Progression: In some cancers, altered α2β1 integrin expression or function can promote tumor cell invasion, metastasis, and angiogenesis by facilitating interactions with the tumor microenvironment. novoprolabs.com
Fibrosis: The interaction between α2β1 integrin and collagen is a key driver in the excessive deposition of ECM characteristic of fibrotic diseases.
Inflammation: It plays a role in the recruitment and activation of inflammatory cells. cellgs.com
Historical Development and Derivation of α2β1 Integrin Ligand Peptide (TFA) as a Research Tool
The development of specific α2β1 integrin ligand peptides stems from the identification of key recognition sequences within its natural ligands, primarily collagen. Researchers discovered that short, specific amino acid motifs within the collagen triple helix are responsible for binding to the I-domain of the α2 integrin subunit. mdpi.com
One of the most well-characterized of these motifs is the GFOGER sequence (Glycine-Phenylalanine-Hydroxyproline-Glycine-Glutamic Acid-Arginine). cellgs.comnih.gov Synthetic peptides incorporating this sequence have been engineered to act as highly specific and potent ligands for α2β1 integrin. mdpi.com These collagen-mimetic peptides are synthesized in the lab, a process that offers greater control and purity compared to using full-length collagen extracted from animal sources. cellgs.com
The resulting synthetic peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common component of the mobile phase. omizzur.comambiopharm.com This process leads to the formation of the peptide as a TFA salt, which is how it is often supplied for laboratory use. omizzur.com These synthetic peptides are invaluable tools for a range of research applications, from studying the fundamentals of cell adhesion to developing diagnostic assays and evaluating potential therapeutic targets. cellgs.com
Research Findings on α2β1 Integrin Ligand Peptides
The following tables summarize key research findings related to the use of α2β1 integrin ligand peptides.
Table 1: Specificity of Collagen-Mimetic Peptides
| Peptide Sequence | Primary Integrin Target(s) | Key Finding |
|---|---|---|
| GFOGER | α2β1, α1β1, α11β1 | Recognized as a high-affinity binding site for α2β1 integrin. nih.govresearchgate.net |
| GLOGEN | α1β1 | Shows higher affinity for α1β1 compared to GFOGER, establishing it as a more selective ligand for this integrin. nih.gov |
| GVOGEA | α1β1 | A specific ligand for the activated form of α1β1 integrin. nih.gov |
Table 2: Applications of GFOGER-based Peptides in Research
| Application Area | Research Focus | Finding |
|---|---|---|
| Tissue Engineering | Enhancing biomaterial function | Hydrogels functionalized with GFOGER peptides promote mesenchymal stem cell survival and improve bone repair. novoprolabs.com |
| Cell Adhesion Studies | Investigating integrin activation | Adhesion to high-affinity GFOGER peptides does not require prior integrin activation, unlike lower-affinity sequences. plos.org |
| Wound Healing | Promoting ECM reconstruction | GFOGER helps rebuild the extracellular matrix to support proper wound closure by mediating cell-collagen interactions. cellgs.com |
| Diagnostic Development | Detecting integrin expression | GFOGER-based assays can be developed to analyze integrin activity for diagnostic or monitoring purposes. cellgs.com |
Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9.C2HF3O2/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27);(H,6,7)/t6-,7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPQURHVPOBFKI-WQYNNSOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of α2β1 Integrin Ligand Peptide Tfa Action
Direct Receptor Interaction and Binding Dynamics
The initial step in the peptide's mechanism involves its direct physical interaction with the α2β1 integrin, a heterodimeric transmembrane protein crucial for cell-matrix adhesion. This binding is characterized by high specificity and is influenced by key structural motifs within the peptide.
Specificity of Binding to α2β1 Integrin Receptor
The α2β1 Integrin Ligand Peptide (TFA) is designed to interact specifically with the α2β1 integrin receptor located on the cell membrane. medchemexpress.commedchemexpress.comabmole.comglpbio.comglpbio.com The primary site of this interaction is the inserted domain (I-domain) within the α2 subunit, which is the principal binding site for natural ligands like collagen. biologists.comnih.gov The binding of the peptide to the α2 I-domain is a cation-dependent process, requiring the presence of divalent cations such as magnesium (Mg²⁺) or manganese (Mn²⁺), while calcium (Ca²⁺) is not supportive of this interaction. biologists.com This specificity is critical, as integrins are a large family of 24 different heterodimers in mammals, and selective targeting is key to specific biological effects. nih.govnih.govmdpi.com The interaction is not only specific but also concentration-dependent, indicating a direct and saturable binding process. biologists.com
Competitive Antagonism of Collagen Binding to α2β1 Integrin
By binding to the α2 I-domain, the α2β1 Integrin Ligand Peptide (TFA) acts as a potential competitive antagonist of the integrin's natural ligands, most notably collagen. medchemexpress.comabmole.comglpbio.comtargetmol.com It occupies the same binding site on the α2 I-domain that collagen would normally bind to. nih.gov This competitive inhibition has been demonstrated in various experimental models. For instance, peptides containing the DGEA sequence can block the binding of rotavirus, which utilizes the α2β1 integrin for cell entry, to α2-transfected cells. nih.gov Similarly, natural ligands like type I collagen can inhibit the infection of integrin-using rotaviruses, further supporting the concept of a shared binding site and competitive interaction. nih.govnih.gov This antagonism can disrupt cellular processes that depend on the α2β1-collagen interaction, such as cell adhesion and force transmission. nih.govnih.gov
Identification of Key Amino Acid Motifs for Receptor Recognition (e.g., DGEA)
The specificity of the peptide's interaction with the α2β1 integrin is dictated by its amino acid sequence. The key recognition motif is Asp-Gly-Glu-Ala, commonly abbreviated as DGEA. medchemexpress.comtargetmol.comtargetmol.com This sequence is found within type I collagen and is critical for its interaction with the α2β1 integrin. targetmol.com The peptide mimics this natural recognition sequence. The glutamate (B1630785) (Glu) residue within this motif is particularly crucial, as it provides a key coordinating residue for the metal ion at the Metal Ion-Dependent Adhesion Site (MIDAS) within the α2 I-domain. nih.gov While the DGEA sequence is prominent, other similar motifs, such as GFOGER (where O is hydroxyproline), are also recognized by the α2β1 integrin in its natural collagen ligands. nih.govnih.gov
Interactive Table 1: Key Amino Acid Motifs for α2β1 Integrin Recognition
| Motif | Source Ligand | Role of Key Residue | Reference |
| DGEA | Type I Collagen, Synthetic Peptides | The Glutamate (E) residue coordinates with the metal ion in the α2 I-domain's MIDAS. | targetmol.comnih.gov |
| GFOGER | Type I Collagen | The Glutamate (E) residue is essential for recognition and binding. | nih.govnih.gov |
| GPRP | Fibrinogen | Binds to αXβ2 integrin, demonstrating motif-specific integrin binding. | nih.gov |
| RGD | Fibronectin, Vitronectin | A common motif that binds to several integrins, but with specificity influenced by conformation. | nih.govnih.gov |
Modulation of Integrin Conformational States and Activation
Integrins are allosteric proteins, meaning their activity is regulated by changes in their three-dimensional shape. nih.gov They exist in a dynamic equilibrium between different conformational states, primarily a low-affinity "bent-closed" state and a high-affinity "extended-open" state. nih.govmolbiolcell.org The α2β1 Integrin Ligand Peptide (TFA) can influence this equilibrium, thereby modulating the receptor's activation status and affinity for its ligands.
Allosteric Regulation of Integrin Affinity
The binding of a ligand to one part of the integrin molecule can induce conformational changes in other parts, a process known as allosteric regulation. The α2β1 Integrin Ligand Peptide (TFA) can act as an allosteric modulator. Small-molecule inhibitors have been developed that bind to the I-like domain in the β subunit, which in turn locks the α subunit's I-domain into an inactive, low-affinity conformation. nih.gov This demonstrates that molecules not directly binding to the primary ligand site on the I-domain can still regulate its affinity. Some peptide ligands can induce or stabilize the transition from the closed (inactive) to the open (active) conformation of the I-domain, thereby increasing affinity. nih.gov Conversely, certain viral ligands have been shown to favor the inactive, closed conformation of the α2I domain, highlighting that ligands can selectively bind to and stabilize different conformational states. nih.gov
Interplay between α2 I-Domain and β1 I-like Domain
The activation of the α2β1 integrin involves intricate crosstalk between the α2 I-domain and the β1 subunit's I-like domain. The affinity of the α2 I-domain is regulated by the movement of its C-terminal α7 helix, which can piston downwards into a groove in the β1 I-like domain. nih.gov This movement is critical for shifting the I-domain into its high-affinity "open" state. Specific amino acid residues mediate this crucial interaction. For example, Glutamate-336 (E336) in the α2 subunit is thought to act as a direct link between the α2 I-domain and the β1 I-like domain. nih.govnih.gov Mutation of this residue (e.g., E336A) can prevent this essential crosstalk, effectively locking the integrin in a low-activity state. nih.gov By binding to the α2 I-domain, the DGEA peptide can influence these conformational shifts, either preventing the activation signal from propagating to the β1 subunit or stabilizing a specific state that alters the normal interplay between the domains.
Interactive Table 2: Mutations Affecting α2β1 Integrin Conformation and Function
| Mutation | Location | Effect on Integrin | Mechanism | Reference |
| E318W | α2 I-domain | Conformational activation | Stabilizes the "open," high-affinity state of the I-domain. | nih.gov |
| E336A | α2 I-domain | Loss-of-function | Prevents essential crosstalk between the α2 I-domain and the β1 I-like domain, inhibiting activation. | nih.govnih.gov |
| Y285F | α2 I-domain | Alters inhibitor binding | Affects the binding site of specific conformation-selective inhibitors near the MIDAS motif. | nih.gov |
Role of Divalent Cations (e.g., Mg²⁺) in Binding Stabilization
The binding of ligands to integrins, including the α2β1 subtype, is critically dependent on the presence of divalent cations. These ions interact with a specific site on the integrin α subunit known as the metal ion-dependent adhesion site (MIDAS). The cation bound at the MIDAS directly coordinates with the ligand, forming a bridge that stabilizes the receptor-ligand complex.
Magnesium (Mg²⁺) is a primary physiological cation that supports α2β1 integrin activity. Studies have consistently shown that Mg²⁺ enhances the adhesion of cells to collagen, the natural ligand for α2β1 integrin. nih.govnih.gov The presence of Mg²⁺ is essential for the α2β1-mediated adhesion of platelets and other cell types to various collagen types. nih.gov This Mg²⁺-dependency is a hallmark of α2β1 function. nih.gov
The mechanism of Mg²⁺ action involves more than simple electrostatic interaction. It plays a dual role as both a structural anchor and a dynamic activator. nih.gov The binding of Mg²⁺ to the integrin I-domain—the primary ligand-binding region—induces and stabilizes a high-affinity, "open" conformation of the receptor, which is required for effective ligand engagement. nih.govtdl.org This conformational change is crucial for the transition from a low-affinity to a high-affinity state, thereby regulating the integrin's adhesiveness. tdl.org In contrast, other divalent cations can have different, sometimes antagonistic, effects. For instance, calcium (Ca²⁺) can inhibit the Mg²⁺-dependent adhesion of cells to collagen by promoting a low-affinity state. nih.govmanchester.ac.uk
| Cation | Effect on α2β1-Collagen Binding | Mechanism of Action |
| Magnesium (Mg²⁺) | Promotes high-affinity binding and adhesion. nih.govnih.gov | Induces a high-affinity "open" conformation of the integrin I-domain. nih.govtdl.org |
| Calcium (Ca²⁺) | Antagonizes Mg²⁺-enhanced adhesion. nih.gov | Promotes a low-affinity state; can act as a competitive or non-competitive inhibitor depending on the integrin and conditions. manchester.ac.uk |
| Manganese (Mn²⁺) | Can also promote high levels of ligand binding. manchester.ac.uksemanticscholar.org | Induces a high-affinity conformation, often more potently than Mg²⁺ in experimental settings. manchester.ac.uk |
Intracellular Signaling Cascade Initiation and Propagation
Upon binding of the α2β1 Integrin Ligand Peptide (TFA), the α2β1 integrin receptor clusters on the cell surface and initiates a complex "outside-in" signaling cascade. This process translates the external cue of ligand binding into a host of intracellular responses that dictate cell behavior.
Activation of Downstream Signaling Pathways (e.g., FAK/Src, Protein Tyrosine Kinase, ERK, PI3K/Akt/mTOR)
The initial and pivotal event in integrin signaling is the recruitment and activation of non-receptor protein tyrosine kinases. nih.gov A key player is the Focal Adhesion Kinase (FAK), which binds to the cytoplasmic tail of the integrin β subunit. researchgate.net This binding leads to FAK autophosphorylation, creating docking sites for the Src-family kinases (SFKs). The resulting FAK/Src complex is a central signaling hub that phosphorylates numerous downstream targets, amplifying the initial signal. researchgate.netresearchgate.net
This core activation branches out to several major signaling pathways:
PI3K/Akt/mTOR Pathway: The FAK/Src complex can activate Phosphatidylinositol 3-kinase (PI3K). researchgate.netnih.gov PI3K generates lipid second messengers that recruit and activate the serine/threonine kinase Akt (also known as Protein Kinase B). researchgate.netnih.gov Akt, in turn, activates the mammalian Target of Rapamycin (mTOR), a master regulator of cell growth, proliferation, and survival. researchgate.netnih.gov This FAK/Src/PI3K/Akt/mTOR axis is a linear pathway controlled by integrin activation. nih.gov
ERK Pathway: Integrin activation can also stimulate the Ras-MAPK/ERK pathway, another critical regulator of cell proliferation and differentiation, often through crosstalk with growth factor receptor signaling. researchgate.net
| Signaling Pathway | Key Components | Primary Cellular Functions |
| FAK/Src | Focal Adhesion Kinase (FAK), Src-family kinases | Initial signal reception, complex formation, phosphorylation of downstream targets. researchgate.netresearchgate.net |
| PI3K/Akt/mTOR | PI3-Kinase, Akt (Protein Kinase B), mTOR | Cell growth, proliferation, survival, metabolism. researchgate.netnih.govnih.gov |
| ERK (MAPK) | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, gene expression. researchgate.net |
Induction of Tyrosine Kinase-Dependent Calcium Mobilization
A significant consequence of α2β1 integrin signaling is the mobilization of intracellular calcium (Ca²⁺). Specifically, the α2β1 Integrin Ligand Peptide (TFA) has been shown to induce tyrosine kinase-dependent calcium mobilization in cells like osteoblasts and fibroblasts. medchemexpress.com This indicates that the activation of tyrosine kinases, such as FAK and Src, is a prerequisite for the subsequent increase in cytosolic Ca²⁺ levels.
This process is mediated by related kinases like the proline-rich tyrosine kinase 2 (Pyk2), also known as calcium-dependent tyrosine kinase (CADTK). unc.edu Upon cell adhesion, CADTK/Pyk2 can be activated, playing an early role in post-adherence signaling. unc.edu The integrin-ligand interaction generates mechanical forces that can trigger the opening of ion channels, leading to a Ca²⁺ influx. mdpi.com This influx, combined with release from intracellular stores, creates a Ca²⁺ signal that modulates a wide range of cellular activities, including cell arrest and inflammatory responses. mdpi.com The activation process appears to be a two-stage event, requiring initial cytoskeletal engagement followed by a co-stimulatory signal, such as that provided by the Ca²⁺ flux itself. unc.edu
Cellular and Subcellular Functional Modulations by α2β1 Integrin Ligand Peptide Tfa
Regulation of Cell Adhesion and Spreading
Cell adhesion and spreading are fundamental processes regulated by the interaction between cell surface receptors and the extracellular matrix. The α2β1 integrin is a primary mediator of cell adhesion to collagenous substrates. nih.gov The α2β1 Integrin Ligand Peptide (TFA) directly influences these functions by competing with natural ligands like collagen for binding to the integrin receptor.
Inhibition of Pathogen-Mediated Cell Binding (e.g., Rotavirus Infection)
Certain viruses have evolved to utilize host cell integrins as receptors for entry. Rotaviruses, a major cause of gastroenteritis, can use α2β1 integrin to infect cells. scholaris.canih.gov The viral spike protein VP4 contains a DGE ligand sequence that mimics natural integrin ligands, allowing it to bind to the α2 I domain of the α2β1 integrin. scholaris.ca
The α2β1 Integrin Ligand Peptide (TFA), specifically the DGEA peptide, has been shown to act as a competitive inhibitor of this interaction. scholaris.ca Research demonstrates that the peptide can block rotavirus binding to the α2β1 integrin on host cells, thereby inhibiting infection in a dose-dependent manner. nih.govnih.gov Studies have shown this inhibitory effect against several rotavirus strains, including simian SA11, rhesus RRV, and human Wa strains. nih.govscholaris.ca This highlights the peptide's ability to disrupt the initial cell binding step required for viral pathogenesis.
| Research Finding on Rotavirus Inhibition | Peptide/Agent | Effect | Reference |
| Dose-dependent inhibition of SA11, RRV, and Wa rotavirus infection. | α2β1 Integrin Ligand Peptide (DGEA) TFA (0.015-2.0 mM) | Inhibits viral infection by blocking cell binding. | nih.govnih.gov |
| Identification of viral protein binding to integrin. | DGEA peptide | Confirmed that the viral VP4 protein binds to the α2β1 integrin. | scholaris.ca |
| Increased infection in cells expressing α2β1. | Anti-α2 monoclonal antibody | Blocked the increased binding and growth of SA11 rotavirus. | nih.gov |
Promotion of Mesenchymal Stem Cell Adhesion and Spreading
Mesenchymal stem cells (MSCs) are crucial for tissue regeneration, and their interaction with the extracellular matrix, particularly collagen I, is vital for their survival and function. This interaction is mediated primarily by collagen-binding integrins, including α2β1. researchgate.net The expression of the α2 integrin subunit is significantly upregulated during the osteogenic stimulation of human MSCs. researchgate.net
Studies have shown that α2β1 integrin is essential for maintaining MSC viability on collagen substrates; its deficiency leads to a significant reduction in MSC numbers. researchgate.net While the α2β1 Integrin Ligand Peptide (TFA) is an antagonist, its application in biomaterial design can be nuanced. By being immobilized onto a synthetic matrix, such peptides can create a surface that promotes specific cell adhesion. frontiersin.orgnih.gov This allows for the controlled engagement of α2β1 integrins, which can guide MSC adhesion and spreading, critical first steps in tissue engineering applications. frontiersin.orgrupress.org The ability to engineer surfaces with specific integrin ligands offers a tool to precisely control stem cell behavior.
| Factor | Role in MSC Adhesion/Spreading | Key Finding | Reference |
| α2β1 Integrin | Mediates MSC adhesion and survival on collagen I. | Deficiency in the α2 subunit leads to a significant reduction in MSC numbers. | researchgate.net |
| Osteogenic Stimulation | Upregulates integrin expression. | Both α2 and α11 integrin subunits are significantly upregulated in hMSCs. | researchgate.net |
| Engineered Surfaces | Can be used to control cell behavior. | Peptide-functionalized surfaces are important for studying and promoting integrin-mediated cell adhesion and spreading. | frontiersin.orgnih.gov |
Impact on Platelet Adhesion and Aggregation Dynamics
In hemostasis and thrombosis, the adhesion of platelets to exposed collagen at sites of vascular injury is a critical initiating event. The α2β1 integrin is a major platelet receptor for collagen, mediating firm adhesion and subsequent platelet activation and spreading. Upon engagement with collagen, α2β1 integrin triggers "outside-in" signaling pathways, leading to the activation of other platelet receptors like αIIbβ3 and reinforcing thrombus formation.
The α2β1 Integrin Ligand Peptide (TFA), as an antagonist, can inhibit these processes. By blocking the α2β1 receptor, the peptide interferes with the initial stable adhesion of platelets to collagen. This can delay or reduce platelet aggregation. While some studies suggest that the glycoprotein (B1211001) VI (GPVI) receptor is more essential for the initial signaling cascade, α2β1 is considered vital for strengthening and stabilizing platelet adhesion to the collagen matrix. Therefore, the peptide's modulation of α2β1 function can significantly impact the dynamics of thrombus formation.
| Process | Role of α2β1 Integrin | Effect of α2β1 Antagonism (e.g., by Ligand Peptide) | Reference |
| Platelet Adhesion | Mediates firm adhesion to collagen. | Reduces stable platelet adhesion. | |
| Platelet Spreading | Generates intracellular signals for filopodia and lamellipodia formation. | Inhibits platelet spreading on collagen surfaces. | |
| Platelet Aggregation | Strengthens adhesion, contributing to thrombus growth. | Delays collagen-induced platelet aggregation. | |
| "Outside-In" Signaling | Activates Src kinases and PLCγ2 to promote spreading and activation. | Blocks downstream signaling cascades required for full activation. |
Influence on Cell Migration and Motility
Cell migration is a complex, multi-step process involving dynamic changes in cell adhesion. Integrins, including α2β1, are central to this process as they provide the necessary traction for cells to move through the extracellular matrix. The α2β1 Integrin Ligand Peptide (TFA) can influence cell migration by disrupting the crucial interactions between the α2β1 receptor and its ligands.
Modulation of Malignant Cell Migration on Collagen Matrices
The role of α2β1 integrin in cancer progression is complex and appears to be context-dependent. In some cancers, such as breast and prostate cancer, high expression of α2β1 integrin is associated with normal epithelium, and its loss correlates with poor prognosis and increased metastasis, suggesting it acts as a metastasis suppressor. In this context, α2β1 may regulate cell-cell adhesion and inhibit tumor cell intravasation.
Conversely, in other malignancies like melanoma, α2β1 integrin can contribute to cell migration on type IV collagen, a key component of basement membranes, thereby potentially promoting metastasis. For human osteosarcoma cell lines, α2β1 integrin regulates migration and invasion through its interaction with type I collagen. The α2β1 Integrin Ligand Peptide (TFA), by blocking the α2β1-collagen interaction, can modulate these migratory behaviors. For instance, in cell types where migration is dependent on α2β1, the peptide would be inhibitory. Studies on colon carcinoma cells have shown that blocking α2β1 integrin dramatically inhibits cell migration toward type I collagen.
| Cancer Type / Model | Role of α2β1 Integrin in Migration/Metastasis | Observed Effect | Reference |
| Breast & Prostate Cancer | Metastasis Suppressor | Loss of α2β1 expression correlates with increased metastasis and decreased survival. | |
| Melanoma | Migration Promoter | Contributes to melanoma cell migration on type IV collagen. | |
| Colon Adenocarcinoma | Migration Mediator | α2β1 integrin is the main receptor for migration toward type I collagen. | |
| Osteosarcoma | Migration & Invasion Regulator | Regulates cell migration and invasion through interaction with type I collagen. |
Inhibition of Leukocyte Transendothelial Migration
Leukocyte migration from the bloodstream into tissues, a process known as transendothelial migration, is fundamental to the inflammatory response. This process is tightly regulated by a cascade of adhesion molecules, with integrins playing a central role in the firm adhesion of leukocytes to the endothelium and their subsequent movement into the tissue. upenn.eduscholaris.ca While β2-integrins (e.g., LFA-1, Mac-1) are primary mediators of this process, other integrins are also involved, particularly during migration through the perivascular extracellular matrix. nih.gov
The α2β1 integrin, as a major collagen receptor, is particularly relevant once leukocytes exit the vessel and navigate through collagen-rich connective tissue. Studies in mouse models of inflammatory bowel disease have shown that blocking α2β1 integrin with a monoclonal antibody significantly reduces the infiltration of neutrophils into the inflamed colon mucosa. nih.gov This suggests that antagonizing α2β1 integrin can inhibit leukocyte migration and subsequent inflammatory activity in the tissue. The α2β1 Integrin Ligand Peptide (TFA), by blocking this receptor, would be expected to produce a similar inhibitory effect on the migration of leukocytes like neutrophils through collagenous environments.
| Cell Type | Integrin Focus | Function in Migration | Effect of Inhibition | Reference |
| Leukocytes (General) | β2-Integrins (LFA-1, Mac-1) | Mediate slow rolling, firm adhesion, and crawling on endothelium. | Inhibition blocks key steps of the adhesion cascade. | upenn.eduscholaris.ca |
| Neutrophils | α2β1 Integrin | Mediates adhesion to collagen in the extracellular matrix. | Blocking α2β1 reduces neutrophil infiltration and inflammation in experimental colitis. | nih.gov |
| Neutrophils | α2β1 Integrin | Facilitates motility in the perivascular and ECM areas. | Antagonism can alleviate inflammatory activity by inhibiting migration. |
Effects on Cell Survival and Proliferation
The interaction of cells with the extracellular matrix (ECM) through integrin receptors is a fundamental process that governs cell survival, proliferation, and differentiation. The α2β1 integrin, a major receptor for collagen, plays a pivotal role in these processes. The synthetic alpha2beta1 Integrin Ligand Peptide (TFA), which contains the Asp-Gly-Glu-Ala (DGEA) sequence, mimics a recognition site in collagen type I, allowing for the specific investigation of α2β1 integrin-mediated effects. This section details the functional modulations of this peptide on the survival and proliferation of various cell types.
Enhancement of Osteoblast and Fibroblast Proliferation
The α2β1 integrin is crucial for skeletal development and maintenance. The DGEA peptide has been shown to influence the behavior of osteoblasts and fibroblasts, key cells in bone and connective tissue formation.
Research indicates that the DGEA peptide promotes the osteogenic differentiation of pre-osteoblasts and mesenchymal stem cells (MSCs). While direct quantification of proliferation rates is not always the primary focus of these studies, the observed cellular responses, such as significant outgrown morphology of pre-osteoblasts on DGEA-incorporated matrices, are indicative of enhanced cell proliferation. nih.gov In one study, pre-osteoblasts (MC3T3 cells) cultured on nanofibrous matrices displaying the DGEA peptide showed enhanced early bone cell marker protein expression, a process closely linked with proliferation in the initial stages of differentiation. nih.govacs.org
However, the context of peptide presentation is critical. For instance, some studies have reported limited adhesion of osteoblasts and MSCs to hydrogel surfaces presenting the DGEA peptide alone, which would not be conducive to proliferation. nih.gov Conversely, when MSCs were encapsulated within alginate hydrogels presenting the DGEA ligand, their osteogenic differentiation was significantly enhanced compared to unmodified hydrogels. nih.gov This suggests that the peptide's effect on proliferation may be tightly coupled with its role in inducing differentiation and is dependent on the biomaterial context.
The DGEA peptide is also known to trigger intracellular signaling events that can lead to proliferation. In both osteoblasts and fibroblasts, the peptide induces tyrosine kinase-dependent calcium mobilization at concentrations of 0.5 mM and higher. medchemexpress.com This signaling cascade is a well-known pathway for initiating cell growth and division.
Interactive Data Table: Effect of DGEA-Presenting Hydrogels on Mesenchymal Stem Cell Differentiation
Note: The data in this table is derived from qualitative and semi-quantitative findings presented in a study on mesenchymal stem cells encapsulated in alginate hydrogels. The numerical values are estimations to illustrate the reported trends. nih.gov
Modulation of T Cell Viability in Inflammatory Microenvironments
The inflammatory microenvironment is characterized by a complex interplay of immune cells, cytokines, and ECM components. The survival and function of T lymphocytes in these settings are critical for the outcome of an immune response. The α2β1 integrin is significantly upregulated on effector and memory T cells found in inflammatory tissues and plays a a crucial role in their survival.
Specifically, α2β1 integrin is the primary collagen receptor on human Th17 cells, a subset of T helper cells that are key drivers of many autoimmune and inflammatory diseases. biocat.com Engagement of α2β1 integrin on these cells can costimulate the production of pro-inflammatory cytokines like IL-17. biocat.com
More directly, signaling through α2β1 integrin has been shown to protect activated T cells from apoptosis (programmed cell death). Engagement of α2β1 integrin on Jurkat T cells, a human T lymphocyte cell line, with either monoclonal antibodies or its natural ligand, type I collagen, resulted in a significant reduction of activation-induced cell death. nih.gov This protective effect was linked to the inhibition of Fas ligand (Fas-L) expression, a key molecule in initiating T cell apoptosis. nih.gov
Furthermore, the DGEA peptide has been demonstrated to modulate the inflammatory microenvironment by affecting other immune cells. For example, DGEA can inhibit the polarization of pro-inflammatory M1 macrophages. nih.govnih.gov By altering the cytokine milieu produced by macrophages, the DGEA peptide can indirectly influence T cell viability and function. In a 2D culture system, soluble DGEA was shown to reduce the expression of inducible nitric oxide synthase (iNOS), a marker of M1 macrophage activation. nih.govresearchgate.net
Interactive Data Table: Effect of α2β1 Integrin Engagement on T Cell Apoptosis
Note: This table is based on findings from a study on Jurkat T cells where α2β1 integrin was engaged using monoclonal antibodies or type I collagen. nih.gov
Role in Cellular Resistance Mechanisms (e.g., Chemoresistance, Premature Senescence)
The interaction between cancer cells and their microenvironment through integrins is a critical factor in tumor progression and the development of resistance to therapy.
Chemoresistance:
There is emerging evidence supporting a significant role for α2β1 integrin in the chemoresistance of various cancers, particularly in hematological malignancies of the T cell lineage. The adhesion of cancer cells to collagen via α2β1 integrin can trigger pro-survival signaling pathways that protect the cells from the cytotoxic effects of chemotherapeutic drugs. For instance, the presence of DGEA has been shown to affect macrophage response via α2β1 integrin binding, which can in turn influence the tumor microenvironment and chemoresistance. nih.gov
The DGEA peptide itself is being explored as a targeting agent for delivering chemotherapy to tumors that overexpress α2β1 integrin. This approach is based on the principle that the peptide will bind to the integrin on cancer cells, thereby concentrating the cytotoxic drug at the tumor site.
Premature Senescence:
Cellular senescence is a state of irreversible growth arrest that can be induced by various stressors, including chemotherapy. While senescence can act as a tumor-suppressive mechanism, the accumulation of senescent cells can also promote inflammation and tumor progression. Recent studies suggest that α2β1 integrin signaling may play a role in regulating cellular senescence.
In a study on human melanoma cells, the silencing of α2β1 integrin was found to strongly reduce cell proliferation and enhance the percentage of cells positive for senescence-associated β-galactosidase (SA-β-Gal), a key marker of cellular senescence. aging-us.com This finding suggests that the engagement of α2β1 integrin by its ligands, such as the DGEA peptide, may protect tumor cells from entering a senescent state. This protective role could contribute to tumor progression and resistance to therapies that aim to induce senescence in cancer cells.
Interactive Data Table: Markers of Senescence Following α2β1 Integrin Silencing in Melanoma Cells
Note: This table summarizes the findings from a study where α2β1 integrin was silenced in human melanoma cells, leading to the induction of senescence markers. aging-us.com
Advanced Research Methodologies and Experimental Design Utilizing α2β1 Integrin Ligand Peptide Tfa
Peptide Synthesis and Functionalization for Research Applications
The generation of functional α2β1 integrin ligand peptides for research necessitates precise chemical synthesis and subsequent modification to enable their use in various experimental systems. These processes are foundational for creating tools that can probe receptor activity and mimic the cellular microenvironment.
Solid-phase peptide synthesis (SPPS) is the standard method for chemically producing peptides like the α2β1 integrin ligand. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polystyrene resin. youtube.com The process begins with the C-terminal amino acid anchored to the resin. The synthesis cycle consists of two main steps: deprotection of the N-terminal protecting group (commonly Fmoc or Boc) and coupling of the next N-terminally protected amino acid, which is activated by a coupling reagent.
This cyclical process is repeated until the desired peptide sequence is assembled. The major advantage of SPPS is that excess reagents and byproducts can be removed by simple washing and filtration, which circumvents the need for complex purification after each step, a challenge in solution-phase synthesis. youtube.com For α2β1 integrin ligand peptides, such as those mimicking the Gly-Phe-Hyp-Gly-Glu-Arg (GFOGER) motif from collagen, this method allows for the precise incorporation of standard and modified amino acids. researchgate.net Once synthesis is complete, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed, often using a strong acid cocktail containing trifluoroacetic acid (TFA). The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), yielding the final peptide as a TFA salt.
To study cellular interactions in a three-dimensional context that mimics native tissue, α2β1 integrin ligand peptides are often covalently immobilized onto biomaterial scaffolds. Covalent conjugation ensures the long-term stability and controlled presentation of the peptide, which is crucial for directing cell behavior such as adhesion, proliferation, and differentiation. nih.gov
Several chemical strategies are employed for this purpose:
Click Chemistry: The thiol-ene reaction is a highly efficient and specific "click" reaction used to conjugate peptides to scaffolds. researchgate.net Scaffolds made from materials like poly(lactic-co-glycolic acid) (PLGA) or poly(lactic acid) (PLLA) can be functionalized with maleimide (B117702) groups. A cysteine residue is added to the terminus of the synthetic peptide, and its thiol group reacts specifically with the maleimide on the scaffold to form a stable covalent bond. researchgate.net
Carbodiimide Chemistry: This is a common method for conjugating peptides to scaffolds containing carboxylic acid or amine groups, such as alginate, hyaluronic acid, and demineralized bone matrix. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) activate carboxyl groups on the scaffold, which then react with the N-terminal amine or a lysine (B10760008) side chain of the peptide to form a stable amide bond.
Reductive Amination: This method can be used to immobilize peptides onto scaffolds with aldehyde groups. The amine group of the peptide reacts with the aldehyde to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.
These functionalized scaffolds serve as powerful platforms for tissue engineering, allowing researchers to create synthetic ECMs that can specifically engage α2β1 integrin and guide cellular responses. researchgate.netmdpi.com
Receptor Binding and Ligand Specificity Assays
Characterizing the interaction between the synthetic α2β1 integrin ligand peptide and its receptor is critical to validate its function and specificity. A suite of biochemical and cell-based assays is employed for this purpose.
Competitive binding assays are fundamental for quantifying the binding affinity of the synthetic peptide for the α2β1 integrin and confirming that it interacts with the expected binding site.
Competitive ELISA (Enzyme-Linked Immunosorbent Assay): In this assay, purified α2β1 integrin is immobilized on a microtiter plate. A known, labeled ligand (e.g., biotinylated collagen or a labeled antibody) is added along with increasing concentrations of the unlabeled synthetic peptide. The synthetic peptide competes with the labeled ligand for binding to the immobilized receptor. A decrease in the signal from the labeled ligand indicates successful competition by the synthetic peptide. The concentration of the peptide that inhibits 50% of the labeled ligand binding (IC50) is determined, which reflects its binding affinity. jove.comnih.gov
Cell Adhesion Inhibition Assays: These assays measure the ability of the soluble synthetic peptide to inhibit cell adhesion to a surface coated with an α2β1 integrin ligand, such as type I collagen. Cells that express α2β1 integrin (e.g., CHO-α2 cells or HT1080 fibrosarcoma cells) are pre-incubated with varying concentrations of the peptide before being seeded onto the collagen-coated surface. nih.gov After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified. An effective ligand peptide will block the cell surface α2β1 integrins, leading to a dose-dependent reduction in cell adhesion. The EC50 value, the concentration required to inhibit 50% of cell adhesion, can then be calculated. nih.gov
Table 1: Example Data from Cell Adhesion Inhibition Assays for α2β1 Integrin Ligands This table contains illustrative data based on findings reported in the literature.
| Compound | Cell Line | Substrate | EC50 (nM) | Maximum Inhibition (%) |
|---|---|---|---|---|
| BTT-3033 | CHO-α2wt | Collagen I | 130 | 97 |
Data derived from studies on novel α2β1 integrin inhibitors. nih.gov
To confirm that the biological effects of the synthetic peptide are mediated specifically through the α2β1 integrin, researchers use function-blocking antibodies and genetic techniques.
Blocking Antibodies: Monoclonal antibodies that specifically bind to the α2 or β1 integrin subunits and block their function are invaluable tools. nih.gov In a typical experiment, cells are pre-incubated with a function-blocking anti-α2β1 antibody before being exposed to the synthetic peptide or a peptide-functionalized surface. If the antibody prevents the cellular response (e.g., adhesion, signaling), it provides strong evidence that the effect is mediated by the α2β1 integrin. researchgate.netresearchgate.net Control experiments using isotype control antibodies or blocking antibodies for other integrins are crucial to demonstrate specificity. researchgate.net
Genetic Knockdown Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of the α2 or β1 integrin subunit in a cell line. If the cellular response to the synthetic peptide is diminished or abolished in the knockdown cells compared to control cells, it confirms that the α2β1 integrin is the specific receptor. nih.gov This approach provides a complementary and highly specific method to validate the mechanism of action of the ligand peptide.
Many cell types express multiple integrin subtypes, and some ligands can exhibit promiscuity by binding to more than one receptor. Therefore, it is essential to screen the α2β1 integrin ligand peptide for cross-reactivity against other related integrins, particularly those that also bind to ECM proteins, such as α5β1 (the primary fibronectin receptor) and αvβ3 (a receptor for vitronectin, fibronectin, and other RGD-containing ligands). nih.gov
This is typically performed using competitive binding assays with purified integrin receptors. The synthetic peptide is tested for its ability to compete with known ligands for binding to a panel of different integrins (e.g., α1β1, α5β1, αvβ3, αvβ5). nih.govmerckmillipore.com High specificity is demonstrated if the peptide shows a significantly higher affinity (i.e., a much lower IC50 value) for α2β1 compared to all other tested integrins.
Table 2: Example Data from Cross-Reactivity Screening of an Integrin Ligand This table contains illustrative data based on findings reported in the literature for integrin-binding peptides. IC50 values represent the concentration required to inhibit 50% of binding of a specific ligand to the purified integrin.
| Compound | α2β1 (IC50, nM) | α5β1 (IC50, nM) | αvβ3 (IC50, nM) | αLβ2 (IC50, nM) |
|---|---|---|---|---|
| Peptide X | 15 | >10,000 | >10,000 | >10,000 |
This illustrative table demonstrates how data might be presented to show the specificity of a hypothetical "Peptide X" for α2β1 versus a less specific peptide.
Single Molecule Force Spectroscopy (SMFS) for High-Resolution Interaction Analysis
Single Molecule Force Spectroscopy (SMFS), particularly through the use of Atomic Force Microscopy (AFM), has emerged as a powerful tool for investigating the initial events of α2β1 integrin-mediated adhesion at the single-molecule level. nih.gov This technique allows for the precise measurement of the forces governing the interaction between a single integrin receptor on a cell surface and its ligand immobilized on a substrate.
Researchers utilize SMFS to probe the dynamic process of cell adhesion with piconewton accuracy. nih.gov By controlling the contact time between the cell and the ligand-coated surface, it is possible to dissect the kinetics of bond formation and rupture. Studies using α2β1-expressing Chinese hamster ovary (CHO-A2) cells and a collagen type I matrix have revealed a two-step mechanism for the establishment of stable adhesion. nih.gov In the initial phase (contact times less than 60 seconds), adhesion is characterized by weak, single-integrin binding events. nih.gov Beyond this timeframe, a subset of cells transitions to a much stronger, activated adhesion state, marked by a significant increase in the force required for detachment. nih.gov
The force curves generated in these experiments show distinct "rupture events," with the smallest forces being consistent with the breakage of a single integrin-collagen bond. nih.gov This high-resolution analysis demonstrates that the transition to a stronger adhesive state involves cooperative receptor binding and is dependent on actomyosin (B1167339) contractility. nih.gov SMFS, therefore, provides a quantitative framework to distinguish between individual molecular binding events and the collective, cell-scale adhesion response, offering direct insight into how α2β1 integrin-ligand interactions initiate and mature. nih.gov
Structural and Mutational Analysis of Integrin-Peptide Interactions
Understanding the precise molecular architecture of the α2β1 integrin-ligand interface is fundamental to deciphering its function. Structural biology techniques, coupled with mutagenesis, are indispensable for identifying the key amino acid residues and conformational states that govern binding specificity and affinity.
Site-directed mutagenesis is a critical technique for identifying the specific amino acid residues that form the binding interface. The α2β1 integrin, like other collagen-binding integrins, features an inserted I-domain (or A-domain) in its α-subunit which contains a Metal Ion-Dependent Adhesion Site (MIDAS). nih.gov This site is central to ligand coordination.
Mutagenesis studies have been instrumental in mapping the ligand-binding sites within this domain. A key finding from structural and modeling studies is the critical role of an acidic residue from the ligand, typically a glutamic acid (Glu) within a specific recognition motif (e.g., GFOGER in collagen), which directly coordinates with the divalent cation (like Mg²⁺) in the MIDAS of the α2 I-domain. nih.gov This interaction is a cornerstone of the binding mechanism.
Furthermore, mutations within the integrin itself have revealed residues crucial for maintaining an active conformation. For example, the E318W mutation in the α2 I-domain is known to activate the integrin, while mutations at other sites can prevent the necessary conformational changes for signaling. nih.gov By comparing the effects of different mutations, researchers can distinguish between residues directly involved in ligand contact and those that allosterically regulate the receptor's activation state. nih.gov
Table 1: Examples of Mutagenesis Studies in Integrin Research This table presents illustrative examples of how mutagenesis is used to understand integrin function, including mutations relevant to the α2 subunit.
| Integrin/Subunit | Mutation | Effect | Reference |
|---|---|---|---|
| α2β1 | E318W in α2 I-domain | Activates the integrin at the I-domain level | nih.gov |
| α2β1 | E336A in α2 | Loss-of-function; prevents cross-talk between α2 I-domain and β1 subunit | nih.gov |
| αLβ2 | Replacement of residues 119-153 and 218-248 | Abolished binding to human ICAM-1, identifying key ligand-binding regions | nih.gov |
| αVβ3 | A252D in β3 subunit | Reduced ligand binding affinity and adhesion | nih.gov |
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods for determining the three-dimensional structures of proteins and their complexes at atomic resolution. The high-resolution crystal structure of the α2 I-domain was a landmark achievement, revealing its dinucleotide-binding fold and the precise architecture of the MIDAS motif with a bound Mg²⁺ ion. nih.gov This structure showed a unique C-helix that creates a groove around the magnesium ion, which is proposed to be a major determinant of binding specificity for ligands like collagen. nih.gov
Crystallography has also been used to visualize how inhibitors bind to integrin domains, providing a structural basis for their mechanism of action. nih.gov NMR spectroscopy complements this by providing information about the structure and dynamics of peptides and proteins in solution. researchgate.netntu.edu.sg For instance, NMR can be used to determine the solution structure of an α2β1 integrin ligand peptide, revealing its conformational preferences, such as the formation of α-helices, which may be critical for high-affinity binding to the receptor. researchgate.net By observing chemical shift changes in the NMR spectra upon complex formation, researchers can map the binding interface on both the integrin domain and the peptide ligand. nih.gov
In Vitro Cellular Models and Functional Readouts
To translate molecular and structural data into a physiological context, researchers rely on in vitro cellular models. These systems allow for the quantitative assessment of how α2β1 integrin-ligand interactions influence complex cellular behaviors.
Traditional two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat substrate, has provided foundational insights into cell-matrix interactions. nih.gov However, there is a growing appreciation for three-dimensional (3D) culture systems, which more accurately mimic the in vivo environment where cells are surrounded by an extracellular matrix (ECM). nih.govphysiology.org
The choice between 2D and 3D systems has a profound impact on cell behavior and integrin function. For example, some cell types can be induced to express α2β1 integrin when cultured within a 3D collagen matrix, an effect not observed in 2D culture. nih.gov Cells grown in 3D often exhibit different proliferation rates and a more physiologically relevant organization of integrin receptors compared to their 2D counterparts. physiology.orgresearchgate.net In 2D cultures, integrins often cluster into distinct focal adhesions, whereas in 3D systems, they may be more diffusely distributed across the cell membrane, leading to different signaling outcomes. researchgate.netresearchgate.net Therefore, utilizing both 2D and 3D models is crucial for a comprehensive understanding of α2β1 function.
A variety of quantitative assays are employed to measure the functional consequences of α2β1 engagement. These assays often use the α2β1 integrin ligand peptide as a competitive inhibitor to confirm that the observed cellular response is specifically mediated by this receptor.
Cell Adhesion Assays: These assays quantify the ability of cells to attach to a substrate coated with a specific ligand, such as collagen or an α2β1 ligand peptide. Static adhesion assays measure the number of adherent cells after a set incubation time and subsequent washing steps. youtube.com The strength of adhesion can be measured more dynamically using techniques like single-cell force spectroscopy, as described earlier. nih.gov Studies have shown that α2β1-mediated adhesion is critical for the interaction of various cell types with collagen. nih.gov
Cell Spreading Assays: After initial adhesion, cells typically spread out on the substrate, a process driven by cytoskeleton reorganization. This can be quantified by microscopy, measuring the change in cell surface area over time. Inhibition of α2β1 has been shown to impair cell spreading on collagen surfaces, demonstrating the receptor's role in this process. nih.gov
Cell Migration Assays: Cell migration is a key process in development, immunity, and disease. The role of α2β1 is often studied using Boyden chamber or Transwell assays, where cells migrate through a porous membrane toward a chemoattractant or a haptotactic gradient of an immobilized ligand. nih.govnih.gov The number of cells that migrate to the other side of the membrane is counted. Blocking α2β1 function with antibodies or inhibitory peptides can significantly reduce cell migration on collagen, highlighting its importance in cell motility. nih.govresearchgate.net
Table 2: Functional Readouts for α2β1 Integrin Activity This table summarizes common in vitro assays used to measure the cellular functions mediated by α2β1 integrin.
| Functional Readout | Assay Type | Typical Measurement | Key Finding Related to α2β1 |
|---|---|---|---|
| Adhesion | Static Adhesion Assay / SCFS | Number of adherent cells / Detachment force | α2β1 is crucial for stable cell adhesion to collagen I. nih.govnih.gov |
| Spreading | Microscopy / Area Measurement | Cell surface area over time | Engagement of α2β1 generates signals that lead to the formation of filopodia and lamellipodia. nih.gov |
| Migration | Transwell / Boyden Chamber / Scratch Assay | Number of migrated cells / Wound closure rate | α2β1 supports haptotactic migration toward collagen and is involved in cell motility. nih.govresearchgate.net |
| Proliferation | MTT Assay | Cell metabolic activity | Ligation of α2β1 can promote proliferation in certain cell types, such as vascular smooth muscle cells. nih.gov |
Measurement of Intracellular Signaling Pathway Activation
The engagement of the α2β1 integrin receptor by its ligands, including the synthetic α2β1 Integrin Ligand Peptide (TFA), also known as DGEA peptide, initiates a cascade of intracellular signaling events that dictate cellular responses. nih.govnih.gov The measurement of the activation of these pathways is crucial for understanding the peptide's mechanism of action. Key signaling molecules downstream of integrin activation include Focal Adhesion Kinase (FAK), Src family kinases, and the MAPK/ERK and PI3K/Akt pathways. thermofisher.com Methodologies to probe the activation of these pathways often involve quantifying the phosphorylation status of these key proteins or measuring the expression of downstream effector molecules.
Research into the specific intracellular signaling events triggered by the α2β1 Integrin Ligand Peptide (TFA) has utilized various cell-based assays. One notable study investigated the effect of this peptide on macrophage polarization. nih.govnih.govresearchgate.net Macrophages, key cells in the immune response, can adopt a pro-inflammatory (M1) phenotype, a process in which α2β1 integrin signaling is implicated. nih.gov The activation of M1 macrophages is associated with the upregulation of inducible nitric oxide synthase (iNOS).
In a study by Junt-Jing et al. (2021), the effect of the DGEA peptide on the activation of M1 macrophages was assessed by measuring the expression of iNOS. nih.govresearchgate.net The findings demonstrated that the soluble DGEA peptide could inhibit the expression of iNOS in M1 macrophages, suggesting that the peptide interferes with the signaling pathways leading to M1 polarization by blocking the α2β1 integrin receptor. nih.gov
The following table summarizes the key findings from this research on the effect of soluble DGEA peptide on iNOS expression in M1 macrophages.
| Cell Type | Treatment | Assay | Key Finding | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages (M1 polarized) | Soluble DGEA Peptide (5 mM) | Immunofluorescence staining for iNOS | Inhibited iNOS expression, indicating a reduction in M1 macrophage polarization. | nih.govresearchgate.net |
Furthermore, another study exploring the influence of the DGEA peptide on mesenchymal stem cells (MSCs) provided insights into the activation of the ERK pathway. nih.govnih.gov While the RGD peptide, another well-known integrin ligand, was shown to activate the ERK pathway, Western blot analysis suggested that the DGEA peptide might not induce ERK activation in this cell type. nih.gov This finding points towards the possibility of the DGEA peptide eliciting an ERK-independent signaling response, potentially involving other pathways such as the Jnk pathway. nih.gov
The investigation into the precise signaling cascades activated by the α2β1 Integrin Ligand Peptide (TFA) is an ongoing area of research. Future studies employing techniques such as Western blotting for phosphorylated FAK, Akt, and other signaling intermediates, as well as kinase activity assays, will be instrumental in fully elucidating the intracellular signaling mechanisms of this peptide.
Translational and Applied Biomedical Research Domains of α2β1 Integrin Ligand Peptide Tfa
Biomaterials Engineering for Regenerative Medicine Applications
The functionalization of biomaterials with specific cell-binding motifs is a cornerstone of modern regenerative medicine. Peptides that target integrins are particularly valuable for designing materials that can actively guide cell behavior and promote tissue repair. mdpi.comnumberanalytics.com The α2β1 integrin ligand peptide has emerged as a critical tool in this field, enabling the development of "bioactive" scaffolds that can enhance cellular interactions and direct therapeutic outcomes.
Design of Bioactive Scaffolds for Enhanced Cell Adhesion and Tissue Repair
Bioactive scaffolds are designed to mimic the natural extracellular matrix (ECM), providing not only structural support but also crucial biochemical cues to surrounding cells. mdpi.com By immobilizing α2β1 integrin ligand peptides onto various biomaterial surfaces—such as hydrogels, polymers, and titanium implants—researchers can create environments that specifically promote the adhesion of cells expressing the α2β1 integrin. mdpi.comnih.govnih.gov
This enhanced adhesion is a critical first step in tissue regeneration, influencing subsequent cellular functions like proliferation, migration, and matrix deposition. For example, studies have shown that surfaces functionalized with peptides containing the α2β1 integrin binding motif can significantly improve the attachment and spreading of cells essential for healing, such as fibroblasts and mesenchymal stem cells. mdpi.comnih.gov This strategy is being explored to improve the integration of medical implants and to accelerate the healing of tissues such as skin and bone. numberanalytics.comacs.org The ability to create scaffolds with controlled densities of these peptides allows for the fine-tuning of cell-material interactions to optimize the regenerative process. mdpi.com
Promotion of Osteogenic Differentiation in Mesenchymal Stem Cells for Bone Tissue Engineering
Bone tissue engineering aims to repair skeletal defects by combining scaffolds, cells, and growth factors. Mesenchymal stem cells (MSCs) are a primary cell source due to their ability to differentiate into bone-forming osteoblasts. The interaction between MSCs and their surrounding matrix via integrins is a key regulator of this differentiation process. nih.govresearchgate.net
The α2β1 integrin is particularly important in bone formation, as it is a major receptor for collagen I, the primary organic component of bone. nih.govnih.gov Research has demonstrated that engaging α2β1 on MSCs with ligand peptides like DGEA can significantly promote their differentiation into osteoblasts. nih.gov Studies using hydrogels functionalized with the DGEA peptide have shown enhanced osteogenic phenotypes in encapsulated MSCs. nih.gov This is often evidenced by the upregulation of key osteogenic marker genes and increased mineralization. While some studies note that the DGEA peptide alone may not be sufficient to mediate initial cell adhesion compared to broader-spectrum ligands like RGD, its specific engagement of α2β1 appears to be a potent stimulus for directing the osteogenic lineage. nih.gov This makes the α2β1 integrin ligand peptide a valuable component in the design of biomaterials aimed at promoting robust bone regeneration. numberanalytics.comnih.gov
Table 1: Research Findings on α2β1 Integrin Ligand Peptide in Osteogenesis
| Research Focus | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Osteogenic Phenotype | Mesenchymal Stem Cells (MSCs) in Alginate Hydrogels | Covalently bound DGEA peptide enhanced osteogenic differentiation of encapsulated MSCs. | nih.gov |
| Integrin Expression | Human Mesenchymal Stem Cells (hMSCs) | Upon osteogenic stimulation, the expression of the α2 integrin subunit was significantly upregulated. | nih.govelsevierpure.com |
| Cell Survival | Human Mesenchymal Stem Cells (hMSCs) | Knockdown of the α2 integrin subunit led to a significant reduction in hMSC numbers due to apoptosis. | nih.gov |
| Response to Biomaterials | Human Osteoblast-like Cells on Titanium (Ti) | The α2β1 integrin plays a critical role in mediating the osteogenic response of cells to the microtopography and surface energy of Ti implants. | nih.gov |
Elucidation of Cellular Processes in Disease Pathogenesis
Beyond regenerative medicine, the α2β1 integrin ligand peptide is a crucial research tool for dissecting the complex cellular and molecular mechanisms that underlie various diseases. By either mimicking or blocking the natural interaction between α2β1 and collagen, this peptide allows investigators to probe the integrin's role in cancer progression, autoimmune disorders, and thrombosis.
Research into Cancer Cell Migration and Chemoresistance Mechanisms
The α2β1 integrin has a complex and often contradictory role in cancer. ucsd.edu Its expression can either promote or suppress metastasis depending on the cancer type and the tumor microenvironment. nih.govscilit.com In some cancers, such as melanoma and prostate cancer, high α2β1 expression is linked to tumor progression and invasion. nih.govnih.gov Conversely, in breast cancer, its loss is associated with a higher metastatic potential and poorer patient survival. scilit.comnih.gov The α2β1 integrin ligand peptide is used in experimental models to investigate how engagement of this receptor influences cancer cell behavior, including adhesion to collagen-rich matrices, migration, and invasion. researchgate.netresearchgate.net
A particularly significant area of research is the role of α2β1 in chemoresistance. elsevierpure.com Studies have shown that the binding of collagen to α2β1 integrin on cancer cells can activate survival pathways, protecting them from apoptosis induced by chemotherapeutic drugs like doxorubicin. nih.govnih.gov This has been observed in malignancies such as T-cell acute lymphoblastic leukemia (T-ALL), where the α2β1-mediated activation of the MAPK/ERK pathway confers resistance. nih.govnih.gov By using the α2β1 ligand peptide to activate these pathways or by using antagonists to block them, researchers can explore the signaling cascades responsible for drug resistance and identify potential therapeutic targets to overcome it. researchgate.netnih.gov
Table 2: Role of α2β1 Integrin in Various Cancers
| Cancer Type | Role of α2β1 Integrin | Research Findings | Reference(s) |
|---|---|---|---|
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Promotes Chemoresistance | Engagement with collagen protects cells from doxorubicin-induced apoptosis via the MAPK/ERK pathway. | nih.govnih.gov |
| Breast Cancer | Suppresses Metastasis | Decreased α2 expression is predictive of metastatic dissemination and decreased survival. | scilit.comnih.gov |
| Prostate Cancer | Promotes Invasion & Metastasis | Implicated in bone metastasis. Decelerates proliferation but promotes migration and invasion. | nih.govnih.gov |
| Melanoma | Promotes Migration & Invasion | Expression is often increased in metastatic cells compared to the primary tumor. | nih.gov |
Studies on Inflammatory Responses in Autoimmune Diseases (e.g., Rheumatoid Arthritis)
In autoimmune diseases like rheumatoid arthritis (RA), chronic inflammation leads to the destruction of joint tissues. The α2β1 integrin is expressed on key cells involved in this process, including fibroblasts and inflammatory cells. nih.govnih.gov It plays a significant role in the pathogenesis of RA by mediating the attachment of fibroblast-like synoviocytes (FLS) to cartilage and promoting inflammatory responses. nih.gov
Research using animal models of arthritis has shown that the genetic deletion or antibody-mediated blockade of α2β1 integrin leads to a decreased severity of the disease, with reduced joint inflammation, pannus formation, and cartilage erosion. nih.govnih.gov The mechanism appears to involve impaired FLS proliferation and attachment, as well as reduced expression of matrix-degrading enzymes like matrix metalloproteinases (MMPs). nih.gov The α2β1 integrin ligand peptide can be used in vitro to study the signaling pathways (e.g., ERK activation) in FLS that are triggered upon binding to collagen, helping to elucidate the molecular basis of their destructive behavior in the arthritic joint. nih.gov Furthermore, small molecule inhibitors targeting α2β1 have shown anti-inflammatory properties in various models, suggesting this pathway is a viable target for therapeutic intervention in autoimmune and inflammatory disorders. nih.gov
Investigation of Platelet-Collagen Interactions in Thrombosis Research
Thrombosis, the formation of a blood clot inside a blood vessel, is initiated when platelets adhere to exposed subendothelial collagen at a site of injury. The α2β1 integrin is one of the primary receptors on the platelet surface that mediates this interaction. nih.govembopress.org While another receptor, glycoprotein (B1211001) VI (GPVI), is considered essential for initiating platelet activation, α2β1 is crucial for firm adhesion and the subsequent stabilization and growth of the thrombus. embopress.orgembopress.org
Studies investigating platelet-collagen interactions utilize α2β1 ligand peptides to probe the specific contribution of this integrin. Research has demonstrated that engagement of α2β1 generates intracellular signals that lead to platelet spreading and the formation of filopodia and lamellipodia, key morphological changes required for thrombus stability. nih.gov Blockade of α2β1 can delay or inhibit platelet aggregation in response to collagen. nih.govembopress.org This peptide is therefore a vital tool for dissecting the signaling cascade downstream of α2β1 activation, which includes the activation of Src kinases and phospholipase Cγ2, and for understanding how it cooperates with other receptor pathways to ensure effective hemostasis and to prevent pathological thrombosis. nih.govnih.gov
Development of Advanced Research Tools and Probes
The specific and often high-affinity interaction between α2β1 integrin and its ligands has been harnessed to develop sophisticated tools and probes for biomedical research. The α2β1 integrin ligand peptide, often in its trifluoroacetate (B77799) (TFA) salt form for enhanced stability and solubility, serves as a foundational component for these molecular instruments. These tools enable precise investigation into the roles of α2β1 integrin in fundamental cellular processes, offering capabilities that range from modulating receptor activity to visualizing complex biological dynamics.
Creation of Integrin Affinity Modulators for Cell Biology Studies
Synthetic peptides that mimic the binding motifs of natural α2β1 integrin ligands, such as collagen and chondroadherin, are powerful tools for modulating integrin affinity and function in cell biology studies. These peptides can act as competitive antagonists, blocking the interaction between the integrin and its native extracellular matrix (ECM) proteins. medchemexpress.commedchemexpress.combioscience.co.uk This targeted inhibition allows researchers to dissect the specific contributions of the α2β1 integrin pathway to cellular behaviors like adhesion, migration, proliferation, and differentiation.
A prominent example is the peptide based on the Asp-Gly-Glu-Ala (DGEA) sequence, which is known to interact with the α2β1 integrin receptor. medchemexpress.com By introducing this peptide into cell culture, researchers can competitively inhibit the binding of cells to collagen, thereby studying the consequences of disrupting this crucial cell-matrix linkage. medchemexpress.com For instance, studies have shown that the DGEA peptide can inhibit rotavirus infection in certain cell lines, a process dependent on α2β1 integrin. medchemexpress.commedchemexpress.com
Similarly, research on chondroadherin, a cartilage matrix protein, identified a specific peptide sequence (CQLRGLRRWLEAK³¹⁸) responsible for its binding to α2β1 integrin. nih.gov When used as a research tool, this synthetic peptide can inhibit cell adhesion to the full-length chondroadherin protein in a dose-dependent manner. nih.gov A key finding from these studies is that cells adhering to surfaces coated with this peptide remain rounded, in contrast to the spreading observed when cells bind to collagen via the same α2β1 receptor. nih.gov This demonstrates the utility of such peptides in not just blocking binding but also in studying how different ligand engagements through the same receptor can elicit distinct cellular responses. To enhance stability and mimic the structural presentation in the native protein, a cyclic version of this peptide was also developed, showing similar efficacy in modulating cell binding. nih.gov
These peptide-based affinity modulators are instrumental in clarifying the signaling pathways downstream of integrin engagement. By selectively blocking α2β1, scientists can investigate subsequent changes in intracellular signaling cascades, such as the activation of focal adhesion kinase (FAK) or mitogen-activated protein kinases (MAPKs), providing a clearer picture of how integrins translate extracellular cues into cellular action. nih.gov
| Peptide Modulator | Origin/Sequence | Mechanism of Action | Observed Effect in Cell Biology Studies | Reference |
| DGEA Peptide | Asp-Gly-Glu-Ala | Competitive antagonist for the collagen binding site on α2β1 integrin. | Inhibits cell binding to collagen; can induce tyrosine kinase-dependent calcium mobilization in osteoblasts. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |
| Chondroadherin-derived Peptide | CQLRGLRRWLEAK³¹⁸ | Binds to α2β1 integrin, inhibiting cell attachment to native chondroadherin. | Cells adhere but remain rounded, preventing cell spreading; induces ERK phosphorylation. nih.gov | nih.gov |
| Cyclic Chondroadherin Peptide | CQLRGLRRWLEAKASRPDATC³²⁶ | Mimics the constrained structure of the binding motif in the native protein. | Shows similar efficiency to the linear peptide in inhibiting cell binding to chondroadherin. nih.gov | nih.gov |
Design of Ligands for Investigating Integrin-Extracellular Matrix Dynamics
Beyond modulating affinity, α2β1 integrin ligand peptides are crucial for designing probes to visualize and quantify integrin-ECM dynamics. By conjugating these peptides to reporter molecules like fluorescent dyes, researchers can create powerful tools for tracking integrin expression, localization, and trafficking in living cells and in vivo models. nih.govnih.gov
A prime example is the development of near-infrared fluorescent (NIRF) imaging probes based on the DGEA peptide. nih.gov These probes are designed for the specific imaging of α2β1 integrin expression. In one study, a DGEA-based peptide was conjugated to a fluorescent dye to evaluate α2β1 expression in different prostate cancer cell lines. nih.gov Flow cytometry analysis demonstrated that the probe's uptake correlated directly with the level of α2β1 integrin expression on the cell surface. nih.gov Furthermore, in vivo imaging using a mouse xenograft model showed that the probe accumulated prominently in α2β1-positive tumors, allowing for clear visualization against the background tissue. nih.gov Such probes are invaluable for studying the role of specific integrins in disease progression and for identifying cell populations with high expression levels of the target receptor.
The design of these ligands also extends to their immobilization on surfaces to create functionalized biomaterials for research. nih.govmdpi.com By anchoring α2β1 integrin ligand peptides onto culture plates, nanoparticles, or scaffolds, scientists can study cell-material interactions with high precision. mdpi.com Key research questions that can be addressed with these tools include:
How the density and spatial arrangement of ligands influence integrin clustering and the formation of focal adhesions. mdpi.com
The minimal requirements for a ligand to trigger downstream signaling and specific cellular responses like spreading, migration, or differentiation.
The mechanical forces involved in integrin-ligand bonds at the single-molecule level.
The structural understanding of the integrin-ligand interface, such as the identification of the GFOGER (Gly-Phe-Hyp-Gly-Glu-Arg) sequence in collagen as the primary recognition motif for the α2 I-domain, provides a rational basis for the design of these highly specific probes. nih.govnih.gov By creating synthetic peptides that incorporate this motif, researchers can ensure that their probes selectively target α2β1 and other collagen-binding integrins. nih.gov These advanced tools are essential for unraveling the complex and dynamic interplay between cells and their extracellular environment.
| Probe Type | Peptide Base | Conjugate/Format | Research Application | Reference |
| Fluorescent Imaging Probe | DGEA Peptide | Near-Infrared Fluorescent (NIRF) Dye | In vitro and in vivo imaging of α2β1 integrin expression; quantifying receptor levels on different cell types. | nih.gov |
| Functionalized Surfaces | Integrin-binding peptides (e.g., RGD, GFOGER) | Immobilized on culture dishes, nanoparticles, or biomaterial scaffolds. | Studying the influence of ligand density and spatial organization on cell adhesion, spreading, and focal adhesion formation. | nih.govmdpi.com |
| Affinity Chromatography | CQLRGLRRWLEAK³¹⁸ | Immobilized on a chromatography column. | To purify α2β1 integrin from cell lysates and confirm direct binding interactions. | nih.gov |
Q & A
Q. What is the structural and functional basis of alpha2beta1 Integrin Ligand Peptide (TFA) in modulating collagen interactions?
The peptide contains the DGEA sequence (Asp-Gly-Glu-Ala), which mimics the minimal collagen-binding motif recognized by the α2β1 integrin receptor. This allows it to competitively inhibit collagen binding, thereby blocking downstream signaling pathways involved in cell adhesion, migration, and survival . Methodologically, surface plasmon resonance (SPR) or solid-phase binding assays are used to quantify peptide-integrin affinity, while flow cytometry can validate receptor blockade in cellular models .
Q. How does alpha2beta1 Integrin Ligand Peptide (TFA) influence T-cell survival in inflammatory contexts?
In rheumatoid arthritis (RA), collagen binding via α2β1 integrin activates ABCC1, a methotrexate (MTX) efflux transporter, protecting Th17 cells from MTX-induced apoptosis. Researchers can model this by co-stimulating T-cells with anti-CD3 and collagen, followed by annexin V staining and flow cytometry to quantify apoptosis. Blocking α2β1 with the DGEA peptide reverses this protective effect .
Q. What standard assays are used to evaluate the peptide’s efficacy as a collagen receptor antagonist?
- Cell adhesion assays : Plate cells on collagen-coated plates with/without the peptide; measure detachment via fluorescence or microscopy.
- Migration assays : Use transwell systems with collagen gradients and quantify cell movement inhibition by the peptide.
- Signaling readouts : Western blotting for ERK/MAPK phosphorylation or immunoprecipitation to assess integrin clustering .
Advanced Research Questions
Q. How do genetic polymorphisms in ITGA2 (α2 integrin subunit) influence cancer progression, and how can this be modeled experimentally?
The ITGA2 BglII polymorphism (intron 7) is linked to grade II astrocytoma incidence and poor survival in low-grade gliomas (LGG). To study this:
- Genotype patient samples using PCR-restriction fragment length polymorphism (RFLP) analysis.
- Correlate genotypes with clinical outcomes via Kaplan-Meier survival curves and Cox proportional hazards models.
- Use CRISPR-edited glioma cell lines to express specific ITGA2 variants and assess invasion in 3D collagen matrices .
Q. What experimental strategies resolve contradictions in ITGA2’s role across cancer types?
While high ITGA2 expression in LGG predicts poor survival , in prostate cancer, α2β1 inhibition reduces proliferation and epithelial-mesenchymal transition (EMT) . To reconcile these findings:
- Perform tissue-specific RNA sequencing to identify co-expressed genes (e.g., EMT markers or extracellular matrix remodelers).
- Use organoid models to test context-dependent signaling (e.g., TGF-β vs. collagen microenvironment) .
Q. How can researchers design studies to assess the peptide’s role in chemoresistance?
- In vitro : Treat cancer cells with chemotherapeutics (e.g., doxorubicin) ± DGEA peptide. Measure IC50 shifts and efflux pump activity (e.g., calcein-AM assays for ABCC1).
- In vivo : Use xenograft models with collagen-rich matrices. Administer the peptide intravenously and track tumor growth/metastasis via bioluminescence or MRI .
Q. What methodologies validate the peptide’s specificity for α2β1 integrin in complex biological systems?
- Competitive binding assays : Use fluorescently labeled collagen ± excess DGEA peptide; quantify displacement via fluorescence polarization.
- Knockout controls : Compare wild-type vs. ITGA2-KO cells in adhesion/migration assays.
- In vivo imaging : Conjugate the peptide to near-infrared probes (e.g., Cy7) and track biodistribution in tumor-bearing mice .
Data Analysis & Interpretation
Q. How should conflicting data on ITGA2 expression and patient survival be analyzed?
In gliomas, high ITGA2 correlates with poor survival in LGG but not glioblastoma (GBM). Address this by:
- Stratifying data by tumor grade and molecular subtypes (e.g., IDH mutation status).
- Performing multivariate analysis to adjust for confounding factors (e.g., age, treatment history).
- Validating findings in independent cohorts from public databases (e.g., TCGA) .
Q. What statistical approaches are robust for SNP association studies in cancer?
- Use Hardy-Weinberg equilibrium tests to ensure genotype distribution validity.
- Calculate sex/age-adjusted odds ratios (ORs) via logistic regression.
- Apply Benjamini-Hochberg correction for multiple comparisons in genome-wide studies .
Technical Challenges & Solutions
Q. How can researchers mitigate trifluoroacetic acid (TFA) contamination in peptide preparations?
TFA, used in peptide synthesis, can interfere with cell viability assays. Solutions include:
- Counterion exchange to replace TFA with acetate or HCl.
- Dialysis or HPLC purification to reduce TFA content to <1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
